molecular formula C8H9NO2S B13574302 4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one

4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No.: B13574302
M. Wt: 183.23 g/mol
InChI Key: RFJPAXPVFQMDNO-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol It is known for its unique structure, which includes a benzothiazole ring substituted with a hydroxy group and a methyl group

Preparation Methods

The synthesis of 4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzothiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzothiazole ring play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.

    Benzothiazole: A simpler structure with applications in rubber vulcanization and as a corrosion inhibitor.

    6-Hydroxybenzothiazole: Studied for its potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-methyl-1-oxo-3H-1,2-benzothiazol-4-ol

InChI

InChI=1S/C8H9NO2S/c1-12(11)8-4-2-3-7(10)6(8)5-9-12/h2-4,10H,5H2,1H3

InChI Key

RFJPAXPVFQMDNO-UHFFFAOYSA-N

Canonical SMILES

CS1(=NCC2=C(C=CC=C21)O)=O

Origin of Product

United States

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